Vasorelaxation: NCX-8001 Induces Concentration-Dependent Relaxation of Precontracted Rabbit Aorta; Gabapentin Inactive Up to 100 µM
NCX-8001 produced concentration-dependent vasorelaxation in noradrenaline-precontracted rabbit aortic rings with an IC₅₀ of 1.4 ± 0.05 µM over the range 10 nM to 10 µM. In the same system, gabapentin failed to induce any measurable relaxation at concentrations up to 100 µM [1]. This demonstrates a functional NO-release capability absent in the parent gabapentin molecule.
| Evidence Dimension | Vasorelaxant potency in noradrenaline-precontracted rabbit aortic rings |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 ± 0.05 µM (effective concentration range 10 nM – 10 µM) |
| Comparator Or Baseline | Gabapentin: no relaxation at concentrations up to 100 µM |
| Quantified Difference | NCX-8001 is a potent vasorelaxant (IC₅₀ 1.4 µM); gabapentin is inactive at >70-fold higher concentration (100 µM) |
| Conditions | Rabbit aortic rings precontracted with noradrenaline (1 µM); relaxation expressed as % of residual contraction; IC₅₀ interpolated from cumulative concentration–response curves |
Why This Matters
The vasorelaxation bioassay provides a direct functional readout of NO release, confirming that the NO-donor moiety of NCX-8001 delivers bioactive NO that is completely absent in gabapentin. This is critical for applications requiring combined analgesia and vasodilation.
- [1] Wu WP, Hao JX, Ongini E, Impagnatiello F, Presotto C, Wiesenfeld-Hallin Z, Xu XJ. Br J Pharmacol. 2004 Jan;141(1):65-74. Fig. 2a; Abstract: IC₅₀=1.4 µM. View Source
